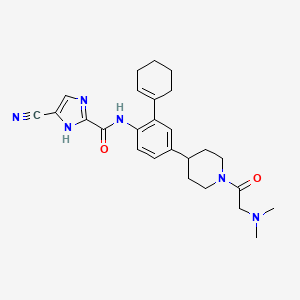

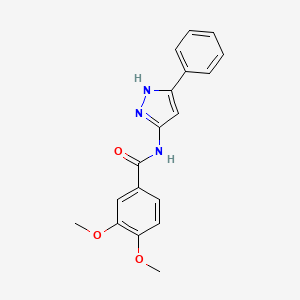

2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

Descripción general

Descripción

JWH-203: (1-pentil-3-(2-clorofenilacetil)indol) es un cannabinoides sintético que pertenece a la familia de los fenilacetilindoles. Actúa como un agonista cannabinoide con una afinidad aproximadamente igual tanto en el receptor cannabinoide tipo 1 (CB1) como en el receptor cannabinoide tipo 2 (CB2), con una constante de disociación (Ki) de 8.0 nanomolar en CB1 y 7.0 nanomolar en CB2 . Este compuesto fue descubierto originalmente por John W. Huffman y se ha utilizado en la investigación científica para estudiar los efectos de los cannabinoides sintéticos .

Mecanismo De Acción

JWH-203 ejerce sus efectos uniéndose y activando los receptores cannabinoides CB1 y CB2. Estos receptores son parte del sistema endocannabinoide, que juega un papel crucial en la regulación de diversos procesos fisiológicos como el dolor, el estado de ánimo, el apetito y la respuesta inmunitaria . Al unirse a estos receptores, JWH-203 imita los efectos de los cannabinoides endógenos, lo que lleva a la modulación de la liberación de neurotransmisores y los consiguientes efectos fisiológicos .

Análisis Bioquímico

Biochemical Properties

JWH-203 acts as a cannabinoid agonist, binding to the CB1 and CB2 receptors with a Ki of 8.0 nM and 7.0 nM respectively . This interaction with the cannabinoid receptors is key to its role in biochemical reactions .

Cellular Effects

The effects of JWH-203 on cells are primarily mediated through its action as a cannabinoid agonist . By binding to the CB1 and CB2 receptors, JWH-203 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of JWH-203 involves its binding to the CB1 and CB2 receptors . This binding can lead to changes in gene expression and can influence the activity of various enzymes .

Dosage Effects in Animal Models

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de JWH-203 implica la reacción de 1-pentilindol con cloruro de 2-clorobenzoílo en presencia de una base como la trietilamina. La reacción suele proceder en condiciones anhidras y se lleva a cabo en una atmósfera inerte para evitar que la humedad interfiera con la reacción .

Métodos de producción industrial: La producción industrial de JWH-203 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y disolventes de grado industrial, y las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: JWH-203 se somete a diversas reacciones químicas, que incluyen:

Oxidación: JWH-203 puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: La reducción de JWH-203 puede conducir a la formación de alcoholes o aminas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el nitrógeno del indol o en el anillo de fenilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes o nucleófilos en condiciones básicas o ácidas.

Principales productos formados:

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados halogenados o sustituidos con nucleófilos.

Aplicaciones Científicas De Investigación

JWH-203 se ha utilizado ampliamente en la investigación científica para diversas aplicaciones:

Comparación Con Compuestos Similares

Compuestos similares:

JWH-250: 1-pentil-3-(2-metoxifenilacetil)indol

JWH-249: 1-pentil-3-(2-bromofenilacetil)indol

JWH-251: 1-pentil-3-(2-metilfenilacetil)indol

Comparación: JWH-203 es único entre sus análogos debido a su fuerte afinidad de unión in vitro para los receptores cannabinoides. Si bien JWH-250, JWH-249 y JWH-251 también exhiben actividad agonista del receptor cannabinoide, JWH-203 tiene la afinidad de unión más fuerte en el grupo fenilacetilindol . Además, a pesar de su Ki CB1 más débil in vitro, el derivado de 2-metilindol JWH-204 es más potente que JWH-203 en pruebas con animales para la actividad cannabinoide .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDINKDBAZJOSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235557 | |

| Record name | JWH-203 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-54-5 | |

| Record name | JWH 203 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-203 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864445-54-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JWH-203 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52CP80V8FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: JWH-203, chemically known as 2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a synthetic cannabinoid receptor agonist (SCRA). While its specific mechanism of action in humans is not fully elucidated in the provided research, it is known to act on cannabinoid receptors in the body, particularly CB1 and CB2 receptors, similar to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component in marijuana. [, , ] This interaction is responsible for its cannabis-like effects. []

ANone: Several analytical techniques have been employed to characterize JWH-203.

- Molecular Formula: C21H22ClNO []

- Molecular Weight: 339.86 g/mol []

- Spectroscopic Data:

- NMR: Detailed NMR data, including chemical shifts and coupling constants, are available in the literature. []

- UV Spectroscopy: UV spectra of JWH-203 have been recorded and can be used for identification. []

- Mass Spectrometry: Characteristic mass spectral data, including precursor and product ions, have been reported for JWH-203, facilitating its identification in various matrices. [, , , , , ]

A: Research suggests that JWH-203 has been found in varying amounts in products marketed as “legal highs” or "herbal incense." For example, one study identified JWH-203 in 7% of the seized products analyzed. [] Another study identified JWH-203 in combination with other synthetic cannabinoids in commercially available "Spice" products. []

A: Several studies have investigated the metabolism of JWH-203 in humans. The most common metabolic pathways include monohydroxylation, dihydroxylation, and formation of N-pentanoic acid metabolites. [, , ] Specifically, N-(4-hydroxypentyl) metabolites can differentiate between the intake of fluorinated and non-fluorinated analogs of JWH-203. []

ANone: Several analytical methods have been developed for the detection and quantification of JWH-203 in biological samples, primarily serum and urine:

- GC-MS: Gas chromatography-mass spectrometry (GC-MS) offers a rapid screening approach for JWH-203. [, ]

- LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for both screening and quantification of JWH-203 and its metabolites. This technique offers high sensitivity and selectivity. [, , , , , ]

- UHPLC-QTOF-MS: Ultra-high pressure liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) provides high sensitivity and resolution for identification and quantification of JWH-203 and its metabolites in complex matrices like urine. [, ]

A: The continuous emergence of new SCRAs with diverse chemical structures poses a challenge for timely identification and analysis. [, ] Analytical methods need constant updates to encompass these new compounds and their metabolites. [] The lack of reference standards for newly emerging SCRAs further complicates their identification. [, ]

A: Studies in rats showed that JWH-203 fully substituted for the discriminative stimulus effects of Δ9-THC, indicating that it produces similar subjective effects. [] This suggests JWH-203 may share abuse liability characteristics with Δ9-THC. []

A: While the onset of action of JWH-203 may be similar to or even shorter than that of Δ9-THC, some research suggests that the effects of JWH-203 might last significantly longer. [] This prolonged duration of action could potentially lead to increased risks for users. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

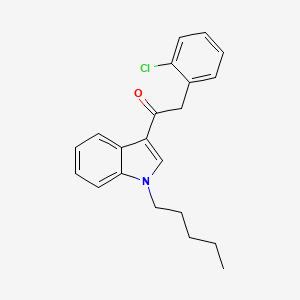

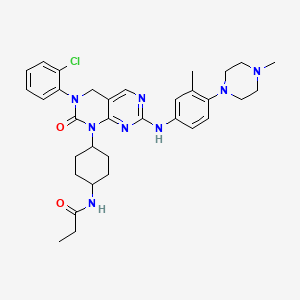

![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

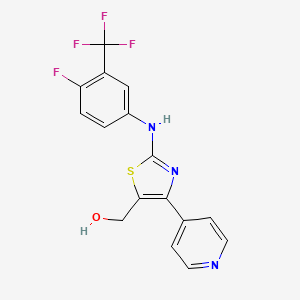

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)